molecular formula C17H18N2O2 B11802093 (5-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone

(5-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone

Cat. No.: B11802093
M. Wt: 282.34 g/mol
InChI Key: RDJHOSBGQNUGHB-UHFFFAOYSA-N
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Description

(5-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone is a chemical compound with the molecular formula C17H18N2O2. It is characterized by the presence of a pyridine ring substituted with a methyl group and a morpholine ring, along with a phenyl group attached to a methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone typically involves the reaction of 5-methyl-6-morpholinopyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and isolation techniques.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

(5-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (5-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol
  • (5-Methyl-6-morpholinopyridin-3-yl)(phenyl)methane
  • (5-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanoic acid

Uniqueness

(5-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and the phenyl group attached to the methanone moiety allows for versatile chemical reactivity and potential interactions with biological targets .

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

(5-methyl-6-morpholin-4-ylpyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C17H18N2O2/c1-13-11-15(16(20)14-5-3-2-4-6-14)12-18-17(13)19-7-9-21-10-8-19/h2-6,11-12H,7-10H2,1H3

InChI Key

RDJHOSBGQNUGHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCOCC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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